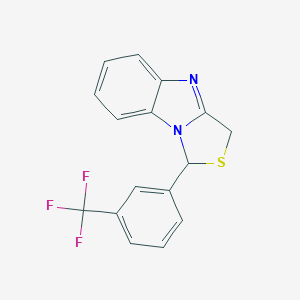
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, fused with a thiazolo-benzimidazole moiety. The presence of the trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable target for research and development.
Métodos De Preparación
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-(trifluoromethyl)aniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired thiazolo-benzimidazole compound . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)piperazine: Both compounds contain a trifluoromethyl group, but the piperazine derivative is primarily used in neuropharmacology.
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-(trifluoromethyl)phenyl)- lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
136995-01-2 |
|---|---|
Fórmula molecular |
C16H11F3N2S |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-5-3-4-10(8-11)15-21-13-7-2-1-6-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
Clave InChI |
XTLVALLIRNCOGM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
Sinónimos |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[3-(trifluoromethyl)phenyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















